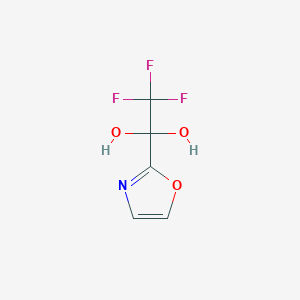![molecular formula C22H28N6O2 B2547573 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 887030-18-4](/img/structure/B2547573.png)
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione, is a complex molecule that appears to be related to the family of piperazine-diones. Piperazine-diones, also known as diketopiperazines, are the smallest cyclic peptides and are recognized for their presence in several natural products with therapeutic properties, including antitumor and hypolipidemic activities .
Synthesis Analysis
The synthesis of related piperazine-diones typically begins with readily available alpha-amino acids. For example, the synthesis of 2,6-bridged piperazine-3-ones involves the activation of a lactam carbonyl, selective reduction, and treatment with protic acid to generate an N-acyliminium ion, which is then trapped by a nucleophilic side chain . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.
Molecular Structure Analysis
The molecular structure of piperazine-diones can be confirmed through various analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography . These techniques help in elucidating the arrangement of atoms within the molecule and confirming the presence of specific functional groups, which is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Piperazine-diones can participate in a variety of chemical reactions due to their functional groups. The presence of a piperazine ring, for instance, allows for the formation of hydrogen-bonding networks, which can be studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques . The reactivity of the compound can also be influenced by substituents on the piperazine ring, as seen in the synthesis of 2,6-bridged piperazine-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-diones are influenced by their molecular structure. For instance, the presence of polymorphic crystalline forms can affect the solubility and stability of the compound . The pharmacological activity of related compounds, such as their affinity to serotonin receptors, can also be indicative of their chemical properties and potential therapeutic applications . Additionally, the pharmacokinetic parameters, such as bioavailability, can be determined through biopharmaceutical studies .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis and evaluation of purine connected piperazine derivatives have demonstrated their potential as potent inhibitors of Mycobacterium tuberculosis, offering insights into their antiproliferative effects and providing a foundation for future antituberculosis drug development (Konduri et al., 2020).
Antimicrobial and Antiviral Applications
- Novel piperazine substituted naphthalimide compounds have been explored for their luminescent properties and photo-induced electron transfer, highlighting their utility in biochemical applications and potential therapeutic uses (Gan et al., 2003).
Anticancer Research
- Piperazine derivatives have shown promising antiproliferative and erythroid differentiation effects against K-562 human chronic myelogenous leukemia, underscoring their potential in cancer therapy (Saab et al., 2013).
Cardiovascular Applications
- Compounds structurally related to the mentioned molecule have been tested for their cardiovascular activity, including antiarrhythmic and hypotensive effects, indicating their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Synthesis and Chemical Properties
- The synthesis of diketopiperazine derivatives from marine-derived actinomycete and their modest antivirus activity against influenza A virus highlight the ongoing search for new, natural-source antiviral agents (Wang et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-7-5-16(3)6-8-17/h5-8H,1,9-14H2,2-4H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQRHCJVWSYTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)
![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)
![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)
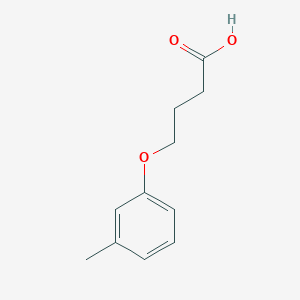
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)
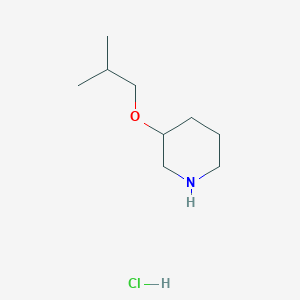
![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)
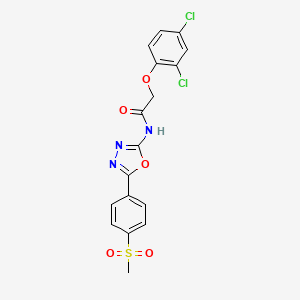
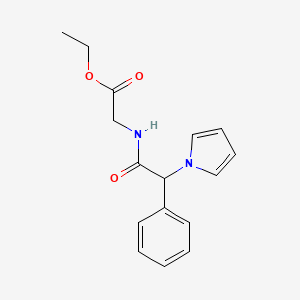
![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)
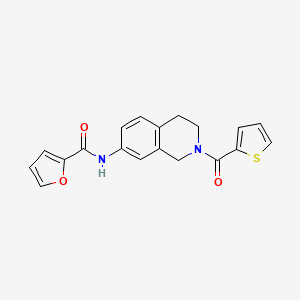
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)
